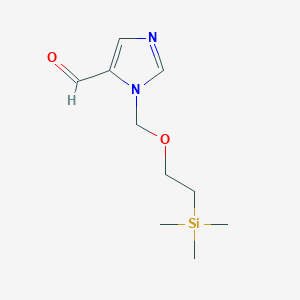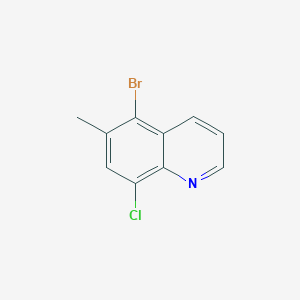
5-Bromo-8-chloro-6-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-chloro-6-methylquinoline: is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-chloro-6-methylquinoline typically involves the bromination and chlorination of 6-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced into the quinoline ring under controlled conditions. The reaction can be carried out using bromine and chlorine gas or their respective reagents in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-8-chloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-8-chloro-6-methylquinoline is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, quinoline derivatives are studied for their antimicrobial, antiviral, and anticancer properties. This compound may be used in the development of new drugs targeting specific biological pathways .
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated for their ability to inhibit enzymes, modulate receptors, and interact with DNA .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-chloro-6-methylquinoline involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they may interact with other enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
- 8-Bromo-5-methylquinoline
- 7-Bromo-4-chloro-6-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
Comparison: 5-Bromo-8-chloro-6-methylquinoline is unique due to the specific positions of the bromine, chlorine, and methyl groups on the quinoline ringCompared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H7BrClN |
|---|---|
Peso molecular |
256.52 g/mol |
Nombre IUPAC |
5-bromo-8-chloro-6-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,1H3 |
Clave InChI |
BHAZBDKBTKDRNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1Br)C=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
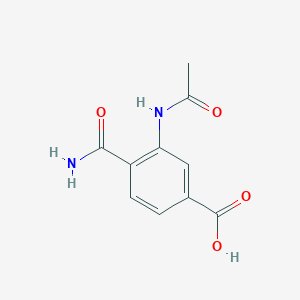
![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)
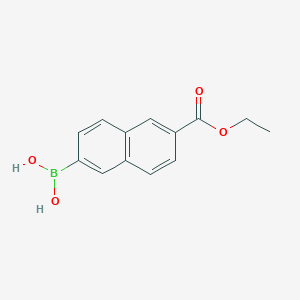

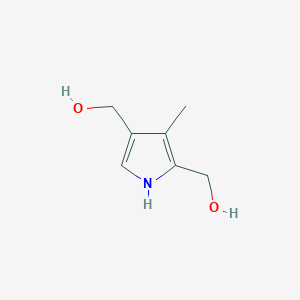

![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
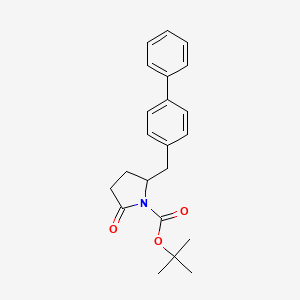
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
